1-Acetylazepan-4-one

Lipophilicity Drug-likeness Medicinal Chemistry

1‑Acetylazepan‑4‑one (CAS 50492‑23‑4) is an N‑acetyl‑substituted seven‑membered cyclic ketone (azepan‑4‑one) with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g mol⁻¹. It belongs to the hexahydro‑4H‑azepin‑4‑one subclass of saturated azepane heterocycles, distinguished from six‑membered piperidone analogs by its larger ring size and consequent conformational flexibility.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 50492-23-4
Cat. No. B1287604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylazepan-4-one
CAS50492-23-4
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(=O)CC1
InChIInChI=1S/C8H13NO2/c1-7(10)9-5-2-3-8(11)4-6-9/h2-6H2,1H3
InChIKeyOWNWLPCYZFLIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylazepan-4-one (CAS 50492-23-4): Procurement-Relevant Physicochemical and Structural Baseline for Research Selection


1‑Acetylazepan‑4‑one (CAS 50492‑23‑4) is an N‑acetyl‑substituted seven‑membered cyclic ketone (azepan‑4‑one) with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g mol⁻¹ . It belongs to the hexahydro‑4H‑azepin‑4‑one subclass of saturated azepane heterocycles, distinguished from six‑membered piperidone analogs by its larger ring size and consequent conformational flexibility [1]. The compound bears a single acetyl group at the ring nitrogen and a ketone at the 4‑position, generating a calculated logP of 0.53–0.95 and a polar surface area (PSA) of 37.4 Ų . It is typically supplied at ≥95 % purity and is used as a versatile intermediate in medicinal chemistry and organic synthesis [2].

Why Generic Substitution Fails for 1-Acetylazepan-4-one: Physicochemical and Reactivity Differences Among Acylated Azepanone Intermediates


In‑class N‑substituted azepan‑4‑ones cannot be interchanged without altering physicochemical properties critical to downstream synthetic performance and biological profile. The N‑acetyl substituent imparts a distinct balance of polarity, hydrogen‑bond acceptor capacity, and steric demand relative to N‑methyl, N‑benzyl, or N‑Cbz analogs. These differences translate into measurable shifts in logP (≥2‑fold across substituents), PSA, and reactivity in subsequent N‑deprotection or functional‑group interconversion steps [1]. Substituting 1‑acetylazepan‑4‑one with a more lipophilic N‑benzyl analog, for example, would increase calculated logP by ~1–1.5 units and reduce PSA by ~17 Ų, potentially compromising aqueous solubility and altering membrane permeability in medicinal chemistry campaigns [1]. Conversely, replacement with a six‑membered ring analog (e.g., 1‑acetylpiperidin‑4‑one) changes the conformational space of the scaffold, which may affect target binding and selectivity in ways that are not predictable without explicit comparative data [2].

Product-Specific Quantitative Evidence Guide for 1-Acetylazepan-4-one: Head-to-Head Physicochemical and Application-Relevant Comparisons


Predicted Lipophilicity (logP) Comparison: 1‑Acetylazepan‑4‑one vs. N‑Methyl and N‑Benzyl Azepan‑4‑one Analogs

The predicted octanol–water partition coefficient (logP) of 1‑acetylazepan‑4‑one is approximately 0.53–0.95, representing a moderate hydrophilic–lipophilic balance. In contrast, the N‑methyl analog (1‑methylazepan‑4‑one) exhibits a predicted logP of 0.1–1.41, while the N‑benzyl analog (1‑benzylazepan‑4‑one) shows a substantially higher predicted logP of 1.52–2.18 [1]. This >10‑fold difference in calculated partition coefficient between the acetyl and benzyl derivatives has direct implications for aqueous solubility, membrane permeability, and formulation compatibility.

Lipophilicity Drug-likeness Medicinal Chemistry

Polar Surface Area Differentiation: 1‑Acetylazepan‑4‑one vs. 1‑Benzylazepan‑4‑one

The calculated topological polar surface area (TPSA) of 1‑acetylazepan‑4‑one is 37.4 Ų, compared to 20.3 Ų for 1‑benzylazepan‑4‑one [1]. This ~17 Ų increase in PSA for the acetyl derivative reflects the additional hydrogen‑bond acceptor character of the acetyl carbonyl oxygen, which is absent in the benzyl analog. PSA values below 60 Ų generally correlate with good oral absorption, but the 1.8‑fold difference between these two compounds may influence blood–brain barrier penetration and transporter recognition.

Polar Surface Area Membrane Permeability ADME

Ring‑Size Impact on Conformational Flexibility: Azepan‑4‑one vs. Piperidin‑4‑one Scaffolds

The seven‑membered azepane ring in 1‑acetylazepan‑4‑one provides greater conformational flexibility than the six‑membered piperidine ring of 1‑acetylpiperidin‑4‑one. This structural difference has been exploited in medicinal chemistry: azepane‑based PKB (Akt) inhibitors achieve low‑nanomolar potency (IC₅₀ = 4 nM for optimized azepane derivatives) by adopting binding conformations inaccessible to piperidine analogs [1][2]. Although direct comparative IC₅₀ data between 1‑acetylazepan‑4‑one and 1‑acetylpiperidin‑4‑one are not available in the public domain, the class‑level evidence supports the hypothesis that the seven‑membered ring enables distinct binding modes at kinase ATP pockets.

Conformational Analysis Scaffold Diversity Kinase Inhibitors

Patent‑Documented Utility as a Synthetic Intermediate in 17β‑HSD3 Inhibitor Development

1‑Acetylazepan‑4‑one is explicitly disclosed as a synthetic intermediate in WO 2007/003934 A2 (Sterix Ltd.), a patent covering 17β‑hydroxysteroid dehydrogenase type 3 (17β‑HSD3) inhibitors for androgen‑dependent diseases [1]. The compound appears in the experimental section (pages 166–167) as a building block for constructing biologically active azepane‑containing molecules. This contrasts with the N‑benzyl analog, which is predominantly cited as a general heterocyclic building block without a specific patent‑backed therapeutic application . The documented use in a defined therapeutic program provides procurement justification that simpler in‑class analogs lack.

17β-HSD3 Inhibitors Patent Intermediate Androgen-Related Diseases

Hydrogen‑Bond Acceptor Count Comparison: 1‑Acetylazepan‑4‑one vs. 1‑Methylazepan‑4‑one

1‑Acetylazepan‑4‑one possesses three hydrogen‑bond acceptor sites (two carbonyl oxygens plus the amide carbonyl oxygen) compared to two for 1‑methylazepan‑4‑one (single ketone oxygen and tertiary amine nitrogen with negligible acceptor character) [1]. This additional H‑bond acceptor capability increases the compound's capacity for specific intermolecular interactions with biological targets, solvation in aqueous media, and crystal‑engineering applications.

Hydrogen Bonding Molecular Recognition Solubility

Purity and Availability Profile: Commercial Supply Consistency of 1‑Acetylazepan‑4‑one

Multiple commercial suppliers offer 1‑acetylazepan‑4‑one at ≥95 % purity, with some vendors providing ≥97 % or ≥98 % grades (e.g., Leyan: 97 %; MolCore: ≥98 %) . In comparison, 1‑methylazepan‑4‑one is frequently supplied as the hydrochloride salt (CAS 19869‑42‑2) rather than the free base, requiring an additional desalting step for certain applications, and 1‑benzylazepan‑4‑one typically requires storage at 2–8 °C under argon, indicating lower stability . The acetyl analog is stable at ambient temperature under dry, cool conditions, simplifying logistics and reducing storage costs.

Commercial Availability Purity Procurement

Evidence-Backed Research and Industrial Application Scenarios for 1‑Acetylazepan‑4‑one


Medicinal Chemistry Library Design Requiring Polar, Low‑Lipophilicity Azepane Building Blocks

When constructing fragment or lead‑like libraries with stringent logP constraints (e.g., logP < 3), 1‑acetylazepan‑4‑one (predicted logP 0.53–0.95) offers a significantly more polar alternative to 1‑benzylazepan‑4‑one (predicted logP 1.52–2.18) [1]. Its higher PSA (37.4 Ų vs. 20.3 Ų) further supports aqueous solubility, making it suitable for biochemical screening cascades where compound precipitation or non‑specific binding are concerns.

Kinase Inhibitor Programs Leveraging Conformationally Flexible Seven‑Membered Ring Scaffolds

Although direct kinase inhibition data for 1‑acetylazepan‑4‑one are lacking, the azepane scaffold has been validated in PKB inhibitor development with IC₅₀ values as low as 4 nM for optimized derivatives [1]. 1‑Acetylazepan‑4‑one serves as a synthetic entry point into this chemical space, whereas 1‑acetylpiperidin‑4‑one (six‑membered analog) would restrict conformational freedom and may preclude access to key binding modes observed in azepane‑based inhibitors.

17β‑HSD3 Inhibitor Development and Androgen‑Dependent Disease Research

1‑Acetylazepan‑4‑one has a documented role as a synthetic intermediate in a patent covering 17β‑HSD3 inhibitors (WO 2007/003934 A2) [1]. Research groups pursuing novel steroidal or non‑steroidal 17β‑HSD3 modulators for prostate cancer, endometriosis, or androgenetic alopecia can reference this patent precedent to justify procurement over unvalidated azepan‑4‑one analogs without analogous therapeutic annotation.

Synthetic Methodology Development Exploiting Differential N‑Acetyl Reactivity

The N‑acetyl group in 1‑acetylazepan‑4‑one can be selectively hydrolyzed under acidic or basic conditions to yield azepan‑4‑one free base, a transformation not directly accessible from N‑methyl or N‑benzyl analogs without harsher deprotection protocols [1]. This differential reactivity makes the acetyl derivative the preferred choice for synthetic sequences requiring orthogonal N‑protection/deprotection strategies, particularly in multi‑step syntheses of complex azepane‑containing targets.

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